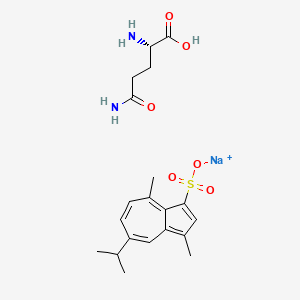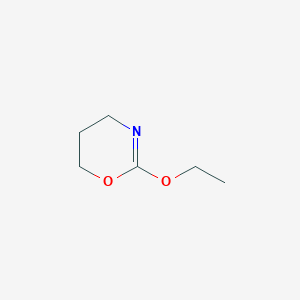![molecular formula C13H8ClN5O B14435906 (2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone CAS No. 74053-02-4](/img/structure/B14435906.png)
(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone is an organic compound that features both azide and diazenyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone typically involves a diazotization reaction followed by azidation. The process begins with the diazotization of an appropriate amine precursor, which is then treated with sodium azide to introduce the azide group. The reaction conditions often involve acidic media and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the potentially hazardous azide intermediates .
化学反応の分析
Types of Reactions
(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for forming triazoles.
Major Products Formed
Oxidation: Formation of nitrenes and subsequent products such as aziridines.
Reduction: Formation of primary amines.
Substitution: Formation of triazoles.
科学的研究の応用
(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of DNA-protein interactions through redox labeling techniques.
Industry: Utilized in the production of dyes and pigments due to its azo group.
作用機序
The mechanism of action of (2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone involves the reactivity of its azide and diazenyl groups. The azide group can undergo cycloaddition reactions to form triazoles, which are important in various biochemical processes. The diazenyl group can participate in redox reactions, influencing the compound’s interaction with biological molecules .
類似化合物との比較
Similar Compounds
4-Chlorophenyl azide: Similar in structure but lacks the diazenyl group.
2-Azidophenylmethanol: Contains an azide group but differs in the functional groups attached to the phenyl ring.
Uniqueness
This dual functionality is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
74053-02-4 |
|---|---|
分子式 |
C13H8ClN5O |
分子量 |
285.69 g/mol |
IUPAC名 |
2-azido-N-(4-chlorophenyl)iminobenzamide |
InChI |
InChI=1S/C13H8ClN5O/c14-9-5-7-10(8-6-9)16-18-13(20)11-3-1-2-4-12(11)17-19-15/h1-8H |
InChIキー |
VRVLLNCGUYCBLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N=NC2=CC=C(C=C2)Cl)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


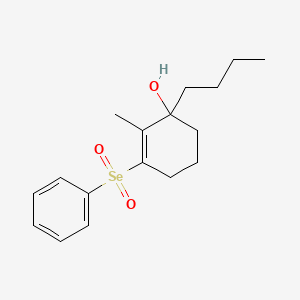
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)
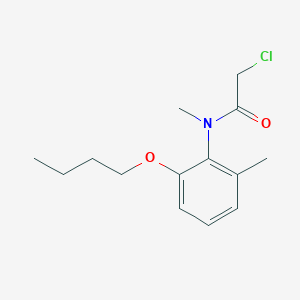

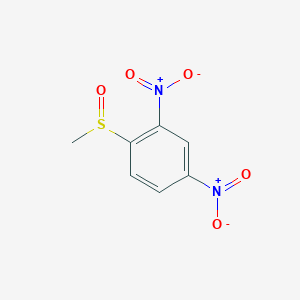
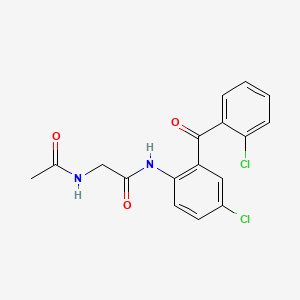
![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)

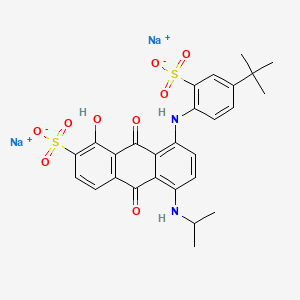
![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)

